N'-(1,3-benzothiazol-2-yl)-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide typically involves the reaction of 2-aminobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 2-methoxybenzohydrazide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Employed as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N’-(2-methoxybenzoyl)thiourea
- N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N’-(2-methoxybenzoyl)thiourea
Uniqueness
N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and benzohydrazide functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H19N3O4S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O4S/c1-29-18-12-6-3-9-15(18)21(27)25-26(22(28)16-10-4-7-13-19(16)30-2)23-24-17-11-5-8-14-20(17)31-23/h3-14H,1-2H3,(H,25,27) |
InChI Key |
OKLFGQRJNHKYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.